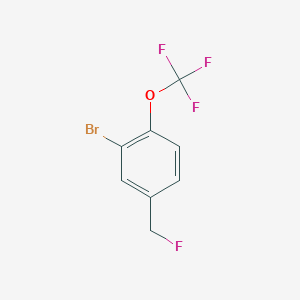

2-Bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organometallic Synthesis

One pertinent application involves the use of bromo- and trifluoromethyl- substituted benzene derivatives as starting materials in organometallic chemistry. These compounds can undergo various synthetically useful reactions through intermediates such as phenylmagnesium, phenyllithium, and phenylcopper, leading to the creation of new organometallic compounds (J. Porwisiak, M. Schlosser, 1996). This process is fundamental in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science.

Coordination Chemistry and Metal Ion Complexes

The compound's structural motifs facilitate the exploration of coordination chemistry, where derivatives of bromo- and fluoromethyl-benzenes have been utilized to study the interaction between fluorocarbon chains and metal ions. This research leads to the development of new materials with potential applications in catalysis, selective sorption, and fluorescence sensing (H. Plenio, J. Hermann, Ralph Diodone, 1997).

Radical Addition Reactions in Aqueous Media

In another aspect, bromine atom-transfer radical addition facilitated by compounds similar to 2-Bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene has been investigated for its efficiency in polar solvents, including water. This method highlights the compound's potential in creating diverse organic molecules through environmentally benign processes (H. Yorimitsu, H. Shinokubo, S. Matsubara, K. Oshima, K. Omoto, H. Fujimoto, 2001).

Photoredox Catalysis for Fluoromethylation

Furthermore, derivatives of bromo- and fluoromethyl-benzenes have been pivotal in the advancement of photoredox catalysis for fluoromethylation reactions. This innovative approach leverages visible light to facilitate radical reactions, enabling the functionalization of carbon-carbon multiple bonds with fluoromethyl groups under mild conditions. The technique is especially valuable for synthesizing organofluorine compounds, which are critical in medicinal chemistry and agrochemical development (T. Koike, M. Akita, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-3-5(4-10)1-2-7(6)14-8(11,12)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNPMXBBGUQWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2769847.png)

![N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2769848.png)

![N-(4-chlorobenzyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2769850.png)

![4-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2769859.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2769862.png)

![3-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2769863.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2769865.png)

![5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B2769870.png)